molecular formula C27H48O12 B1250913 Dendronobiloside A

Dendronobiloside A

Cat. No.: B1250913
M. Wt: 564.7 g/mol
InChI Key: BZZQPBIRQSCVAL-QSTLOTDISA-N
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Description

Dendronobiloside A is a picrotoxane-type sesquiterpene glycoside primarily isolated from Dendrobium nobile and D. findlayanum . Its structure consists of a hydroxylated picrotoxane skeleton linked to a β-D-glucopyranosyl moiety, with the molecular formula C21H34O8 . Biosynthetically, it originates from the B skeleton via CYP450-mediated oxidation, ring-opening, and hydrolysis of intermediate compounds (e.g., compound C) .

Properties

Molecular Formula

C27H48O12

Molecular Weight

564.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3aR,4R,5R,7aS)-7a-methyl-5-propan-2-yl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H48O12/c1-12(2)14-6-7-27(3)13(10-36-25-23(34)21(32)19(30)17(8-28)38-25)4-5-16(27)15(14)11-37-26-24(35)22(33)20(31)18(9-29)39-26/h12-26,28-35H,4-11H2,1-3H3/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1

InChI Key

BZZQPBIRQSCVAL-QSTLOTDISA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H](CC[C@@H]2[C@@H]1CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC(C)C1CCC2(C(CCC2C1COC3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O)C

Synonyms

10,12-dihydroxypicrotoxane 10,12-di-O-beta-D-glucopyranoside
dendronobiloside A

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:
  • Dendronobiloside B (C21H38O8): Differs by additional hydroxyl groups, contributing to higher polarity .
  • Dendronobiloside C (C27H44O12): Contains two β-D-glucopyranosyl units, enhancing water solubility .
  • Dendroside F (C27H44O12): Shares a picrotoxane core but has distinct esterification patterns .
  • Dendromoniliside D (C27H44O12): Features a cadinene-derived aglycone instead of picrotoxane .
Structural Comparison Table:
Compound Molecular Formula Core Skeleton Glycosylation Pattern Source Species
Dendronobiloside A C21H34O8 Picrotoxane Monoglucoside D. nobile, D. findlayanum
Dendronobiloside B C21H38O8 Picrotoxane Monoglucoside (+OH group) D. nobile
Dendronobiloside C C27H44O12 Cadinene Diglucoside D. nobile
Dendroside F C27H44O12 Picrotoxane Diglucoside with ester D. findlayanum
Dendromoniliside D C27H44O12 Cadinene Diglucoside D. findlayanum

Pharmacological Activities

Cytotoxicity:
  • This compound: Exhibits moderate cytotoxicity against SMMC-7721 (IC50 ~10–16 μM) but is less potent than Findlayanoside C (IC50 = 10.12 μM) .
  • Dendroside G: Shows superior α-amylase inhibition (IC50 = 8.2 μM), outperforming this compound in hypoglycemic activity .
Immunomodulation:
  • This compound and Dendroside A stimulate T and B lymphocyte proliferation, enhancing immune response .
Enzymatic Inhibition:
  • This compound inhibits α-glycosidase (IC50 = 12.5 μM), comparable to Dendronobiloside C but weaker than acarbose (IC50 = 0.5 μM) .

Q & A

Q. What methodologies are employed for the structural elucidation of Dendronobiloside A?

Structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques. Key methods include:

  • ESI-MS (Electrospray Ionization Mass Spectrometry) to determine molecular mass and formula (e.g., C₂₇H₄₈O₁₂) .
  • NMR (¹H and ¹³C) to map functional groups and skeletal structures, such as identifying hydroxyl, glycosidic linkages, and sesquiterpene cores .
  • Comparison with literature data for known sesquiterpene glycosides to confirm novel structures .

Q. What bioactivities have been experimentally validated for this compound?

this compound exhibits α-glucosidase inhibitory activity , validated via microplate assays using p-nitrophenyl-α-D-glucopyranoside as a substrate. Key findings include:

  • IC₅₀ value of 299.7 ± 2.38 μg/mL , indicating moderate potency compared to positive controls like acarbose .
  • Dose-dependent inhibition , assessed through kinetic studies and validated with triplicate measurements . Its activity against α-amylase is weaker, highlighting specificity for α-glucosidase .

Q. How is this compound isolated from Dendrobium nobile?

Isolation involves:

  • Ethanol extraction of dried plant material, followed by partitioning with solvents like ethyl acetate and n-butanol .
  • Column chromatography (e.g., silica gel, Sephadex LH-20) for preliminary separation .
  • Preparative HPLC for final purification, guided by bioactivity screening .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in this compound’s bioactivity data?

Contradictions (e.g., variable IC₅₀ values across studies) are addressed through:

  • Standardized assay protocols , such as consistent substrate concentrations (e.g., 0.5 mM p-nitrophenyl-α-D-glucopyranoside) and incubation times (15–30 minutes) .
  • Positive controls (e.g., acarbose) to normalize inter-study variability .
  • Molecular docking to validate structure-activity relationships, such as hydrogen bonding between this compound and α-glucosidase active sites .

Q. How do CYP450 enzymes influence the biosynthesis of this compound?

Biosynthesis involves:

  • Oxidation and ring-opening reactions catalyzed by CYP450 enzymes on precursor skeletons (e.g., compound B → C) .
  • Hydrolysis and glycosylation steps to form the final structure, with UDP-glycosyltransferases (e.g., LOC110104141) attaching sugar moieties critical for bioactivity . Experimental approaches include transcriptome profiling to identify candidate enzymes and in vitro enzymatic assays to confirm activity .

Q. What molecular docking techniques clarify this compound’s mechanism of α-glucosidase inhibition?

Methods include:

  • Protein preparation : Retrieving α-glucosidase crystal structures (PDB: 1MFU) and optimizing hydrogen bonding networks .
  • Ligand docking : Using AutoDock Vina to simulate binding conformations, with parameters like grid box size (60 × 60 × 60 Å) and exhaustiveness (8) .
  • Binding affinity analysis : this compound shows stronger interactions (−8.4 kcal/mol) than acarbose (−7.2 kcal/mol), attributed to hydrophobic contacts with residues like Phe157 and Tyr313 .

Q. How does glycosylation impact this compound’s bioactivity?

Glycosylation enhances solubility and target binding:

  • Enzymatic deglycosylation assays show reduced α-glucosidase inhibition in aglycone derivatives .
  • Structural analysis reveals sugar moieties (e.g., glucose at C-3) form hydrogen bonds with catalytic sites of α-glucosidase .
  • Comparative studies with Dendroside G (C₂₁H₃₄O₁₀) highlight that larger glycosyl groups correlate with higher α-glucosidase specificity .

Q. What challenges arise in designing in vivo studies for this compound?

Key challenges include:

  • Bioavailability optimization : Low aqueous solubility requires formulation strategies (e.g., nanoemulsions) .
  • Metabolic stability : Phase I/II metabolism studies (e.g., liver microsome assays) to identify vulnerable sites (e.g., ester bonds) .
  • Toxicity profiling : Acute/chronic toxicity assays in model organisms to establish safe dosages .

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